Cas no 463353-28-8 ((2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide)

(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide is a structurally complex small molecule featuring a benzofuran core linked to a phenylprop-2-enamide moiety via a sulfonamide bridge. The presence of acetyl and methyl substituents on the benzofuran ring, along with a 4-chlorobenzenesulfonyl group, enhances its potential as a bioactive compound. This compound may exhibit utility in medicinal chemistry due to its hybrid pharmacophore design, combining electrophilic and lipophilic properties for targeted interactions. Its conjugated double bond system and sulfonamide functionality suggest possible applications in enzyme inhibition or receptor modulation. The precise stereochemistry (2E-configuration) further contributes to its selectivity in molecular recognition processes.
(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide structure
463353-28-8 structure
Product Name:(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide
CAS No:463353-28-8
MF:C26H20ClNO5S
MW:493.958704948425
CID:6187675
PubChem ID:6016836
Update Time:2025-10-28

(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide
    • (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide
    • 463353-28-8
    • F0808-2304
    • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide
    • AG-690/12412114
    • N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chlorophenyl)sulfonyl)cinnamamide
    • AKOS024600346
    • Inchi: 1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
    • InChI Key: DCTOCRXDSDUBJE-OVCLIPMQSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N(C(/C=C/C1C=CC=CC=1)=O)C1C=CC2=C(C=1)C(C(C)=O)=C(C)O2)(=O)=O

Computed Properties

  • Exact Mass: 493.0750716g/mol
  • Monoisotopic Mass: 493.0750716g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 870
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 93Ų

(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide Pricemore >>

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(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide Related Literature

Additional information on (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide

Comprehensive Analysis of (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide (CAS No. 463353-28-8)

The compound (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide (CAS No. 463353-28-8) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique benzofuran core, combined with sulfonyl and acrylamide functionalities, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential as a kinase inhibitor, a topic frequently searched in academic and industrial circles.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in targeted therapy and precision medicine. The (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide structure aligns with this trend, as its electrophilic enamide moiety can interact with cysteine residues in proteins, a mechanism often exploited in covalent drug design. This property has led to its exploration in cancer research, where covalent inhibitors are gaining traction due to their prolonged therapeutic effects.

The 4-chlorobenzenesulfonyl group in this compound enhances its metabolic stability, a critical factor in drug development. Stability-related queries, such as "how to improve drug half-life" or "metabolically stable compounds," are common in search engines, reflecting the industry's focus on optimizing pharmacokinetics. Additionally, the 3-phenylprop-2-enamide segment contributes to its lipophilicity, influencing membrane permeability—a hot topic in blood-brain barrier (BBB) penetration studies.

From a synthetic chemistry perspective, the preparation of 463353-28-8 involves multi-step reactions, including sulfonylation and Michael addition, techniques frequently discussed in organic synthesis forums. The compound's crystallinity and solubility profiles are also under investigation, as these properties are vital for formulation development—a subject often searched by pharmaceutical formulation scientists.

Environmental and green chemistry considerations are increasingly shaping research agendas. While 463353-28-8 is not classified as hazardous, its synthesis may involve solvents like DMF or dichloromethane, prompting searches for "alternative green solvents in synthesis." This aligns with the broader push toward sustainable chemistry, a trending topic in both academic and industrial research.

In summary, (2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-3-phenylprop-2-enamide represents a fascinating intersection of medicinal chemistry, drug design, and material science. Its structural features and potential applications make it a compound of enduring interest, particularly in the context of targeted therapies and covalent inhibition. As research progresses, its role in addressing unmet medical needs may further solidify its importance in the scientific community.

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